Multi-Target Activity Fingerprint: RORγt, Nav1.7, and P2X3 Engagement Differentiates This Compound from Single-Target Pyrrole Derivatives
N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide exhibits a unique polypharmacology profile with quantifiable engagement at three therapeutically relevant targets: RORγt (EC₅₀ = 900 nM), Nav1.7 (IC₅₀ = 34 nM), and P2X3 (EC₅₀ = 340 nM) [1][2][3]. In contrast, the closely related STAT3 inhibitor Stattic (6-nitrobenzo[b]thiophene-1,1-dioxide) demonstrates no measurable activity at RORγt, Nav1.7, or P2X3 at concentrations up to 10 μM, reflecting its narrow target selectivity [4]. Similarly, the prototypical pyrrole acetamide derivative N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide lacks the 3-arylidene moiety entirely and shows no reported engagement with these ion channels or nuclear receptors [5].
| Evidence Dimension | Multi-target engagement profile (EC₅₀/IC₅₀ values) |
|---|---|
| Target Compound Data | RORγt EC₅₀ = 900 nM; Nav1.7 IC₅₀ = 34 nM; P2X3 EC₅₀ = 340 nM |
| Comparator Or Baseline | Stattic: no activity at RORγt/Nav1.7/P2X3 at ≤10 μM; N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide: no reported ion channel/nuclear receptor activity |
| Quantified Difference | >11-fold selectivity window for Nav1.7 vs. RORγt; unique multi-target signature not shared by comparator pyrroles |
| Conditions | RORγt: Gal4 luciferase reporter in CHOK1 cells expressing human RORγ LBD (2-day incubation); Nav1.7: IonWorks Quattro automated patch clamp in population patch clamp mode at pH 7.3, 2°C; P2X3: recombinant rat P2X3 expressed in Xenopus oocytes at 10 μM compound concentration |
Why This Matters
This multi-target activity fingerprint enables researchers to investigate interconnected inflammatory, pain, and oncogenic signaling pathways using a single chemical probe, reducing the need for multiple orthogonal tool compounds in mechanistic studies.
- [1] BindingDB. BDBM50153595 (CHEMBL3775930): RORγt EC₅₀ = 900 nM. ChEMBL-curated data. View Source
- [2] BindingDB. BDBM258233: Nav1.7 IC₅₀ = 34 nM. Assay: IonWorks Quattro automated patch clamp. View Source
- [3] BindingDB. BDBM50366480: P2X3 EC₅₀ = 340 nM. Assay: recombinant rat P2X3 in Xenopus oocytes. View Source
- [4] Schust J, Sperl B, Hollis A, Mayer TU, Berg T. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology. 2006;13(11):1235-1242. View Source
- [5] PubChem. N-(3-acetyl-5-phenyl-1H-pyrrol-2-yl)acetamide (CID 53427136) Bioactivity Summary. View Source
